3-(4-ethylphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, an ethylphenyl group, and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(4-ethylphenyl)-6-methyl-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
- 2-3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride
Uniqueness
3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with an ethylphenyl and phenylmethylidene group sets it apart from other similar compounds, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-2-14-8-10-16(11-9-14)17-12-18(22-21-17)19(24)23-20-13-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
InChI Key |
WENZUGWHODCYQW-DEDYPNTBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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